Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They have been identified as new anti-mycobacterial chemotypes .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 31P), and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, N-alkyl-N-aryl benzothiazole sulfonamides can be accessed with the help of the Chan-Lam coupling reaction . These methods have been used in stereo and chemoselective transformations of podophyllotoxin and several amino alcohols .Scientific Research Applications
Importance in Medicinal Chemistry
Benzothiazole derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. The benzothiazole scaffold is integral to many natural and synthetic bioactive molecules, showcasing activities such as antiviral, antimicrobial, anti-inflammatory, and anticancer. These derivatives have been identified for their potential in addressing a variety of pharmacological needs with minimal toxic effects, underscoring the significance of benzothiazole in drug discovery and development (Bhat & Belagali, 2020).
Potential CNS Acting Drugs
Research has identified functional chemical groups within benzothiazole derivatives that could serve as leads for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles with nitrogen, sulfur, and oxygen atoms, including benzothiazoles, have been associated with effects ranging from depression to euphoria and convulsion, indicating their potential in developing novel CNS drugs (Saganuwan, 2017).
Optoelectronic Material Development
Quinazolines and pyrimidines, including benzothiazole derivatives, have shown promising applications in optoelectronic materials. The incorporation of these structures into π-extended conjugated systems is valuable for creating novel materials for electronic devices, highlighting the versatility of benzothiazole derivatives beyond medicinal chemistry (Lipunova et al., 2018).
DNA Interaction and Radioprotectors
The benzothiazole derivative Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, illustrate the chemical diversity and application potential of benzothiazole compounds. Such derivatives are utilized for chromosome and nuclear staining in cell biology and have potential uses as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Anticancer Potentials and Drug Development
Benzothiazole derivatives have demonstrated significant potential in cancer research, serving as a foundation for developing novel therapeutic agents. The structural diversity and substitution effects on benzothiazoles play crucial roles in their activity against various cancer cell lines, underscoring the scaffold's importance in anticancer drug design (Pathak et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, influencing a range of biological activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to exhibit potent cytotoxicity against various cancer cell lines .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(16-18-13-4-1-2-5-15(13)22-16)19-9-7-12(8-10-19)14-6-3-11-21-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLIIAKXMYZWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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